Ethyl 2-(pyrazin-2-YL)acetate
CAS No.: 1060815-23-7
Cat. No.: VC2536313
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060815-23-7 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | ethyl 2-pyrazin-2-ylacetate |
| Standard InChI | InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h3-4,6H,2,5H2,1H3 |
| Standard InChI Key | OSHSECDFTBXQLP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=NC=CN=C1 |
| Canonical SMILES | CCOC(=O)CC1=NC=CN=C1 |
Introduction
Ethyl 2-(pyrazin-2-YL)acetate is an organic compound with the molecular formula C₈H₁₀N₂O₂. It is characterized by its structural components, which include a pyrazine ring—a six-membered aromatic heterocycle containing two nitrogen atoms—and an ethyl ester group attached to the acetate moiety . This compound is of interest in various chemical and biological applications due to its unique properties and potential biological activity.
Synthesis and Applications
The synthesis of Ethyl 2-(pyrazin-2-YL)acetate typically involves organic chemistry reactions that require careful control of conditions such as solvent choice, temperature, and reaction time to ensure high yields and purity of the final product . This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and has potential applications in medicinal chemistry due to its biological activity .
Potential Applications
-
Medicinal Chemistry: Ethyl 2-(pyrazin-2-YL)acetate may be used as a building block for synthesizing drugs targeting various diseases.
-
Biological Research: Its interaction with biological targets such as enzymes and receptors can lead to therapeutic effects.
Biological Activity and Research Findings
Ethyl 2-(pyrazin-2-YL)acetate exhibits potential biological activity, although comprehensive studies are needed to fully understand its mechanisms of action. The presence of the pyrazine ring is known to enhance biological interactions, making this compound a subject of interest in drug development.
Safety Precautions
-
Storage: Store at ambient temperature.
-
Handling: Use protective equipment to avoid skin and eye contact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume